5-Bromo-3-(ethanesulfonyl)pyridin-2-amine
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Overview
Description
- Its molecular formula is C₇H₉BrN₂O₂S , and it has a molecular weight of 265.13 g/mol.
- The compound features a pyridine ring substituted with a bromine atom and an ethanesulfonyl group.
- While its exact applications vary, it finds use in research and synthetic chemistry.
5-Bromo-3-(ethanesulfonyl)pyridin-2-amine: is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-amino-5-bromopyridine with ethanesulfonyl chloride.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) at room temperature.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize it using the above route.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the pyridine ring or the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited information on industrial applications, but it may find use in fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action is context-dependent, as it varies based on the specific application.
- In biological systems, it may interact with specific receptors, enzymes, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The ethanesulfonyl substituent sets 5-Bromo-3-(ethanesulfonyl)pyridin-2-amine apart from these similar compounds.
Properties
CAS No. |
1256957-73-9 |
---|---|
Molecular Formula |
C7H9BrN2O2S |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
5-bromo-3-ethylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2O2S/c1-2-13(11,12)6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
QLMVDZRCXNXRLD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
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